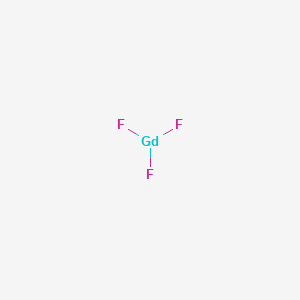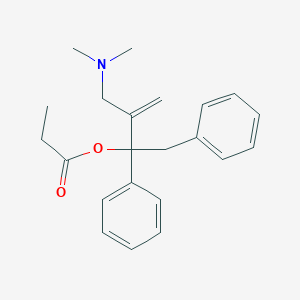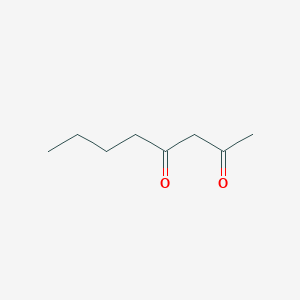
2,4-辛二酮
概述
描述
Synthesis Analysis
The synthesis of 2,4-Octanedione and related compounds has been explored through various innovative methods. For instance, a domino reaction involving 1,3-indanediones with 3-methyleneoxindoles under the promotion of triethylamine has been developed, leading to the synthesis of novel polycyclic triindanone-fused spiro compounds with high diastereoselectivity (Liu et al., 2020). Another study presents a classical synthesis approach for 2,3-Octanedione, highlighting its milk-smell flavor, achieved through nitrosation of 2-octanone (He Xi-min, 2007).
Molecular Structure Analysis
Understanding the molecular structure of 2,4-Octanedione and related compounds is crucial for their application in synthetic chemistry. Research on the structure of tricyclo[3.3.0.03,7]octane-2,4-dione and related compounds has provided insights into their molecular configurations, which are pivotal for their chemical behavior and reactivity (Gleiter et al., 1998).
Chemical Reactions and Properties
2,4-Octanedione's chemical reactivity has been studied extensively, revealing its potential in various organic transformations. The photooxidative conditions have shown to transform 3-methyl-2,4-nonanedione into aroma compounds, indicating the compound's utility in flavor chemistry (Sigrist et al., 2003). Additionally, the organocatalytic asymmetric domino Michael-Henry reaction presents a method for synthesizing bicyclo[3.2.1]octan-2-ones, showcasing the compound's versatility in creating complex molecular architectures (Tsakos et al., 2013).
Physical Properties Analysis
The study of 2,4-Octanedione's physical properties is essential for its application in various fields. Research focusing on the synthesis and properties of stelladiones, including 2,4-stelladione, provides valuable information on the physical characteristics of these compounds, such as their photoelectron spectra and molecular configurations (Gleiter et al., 1998).
Chemical Properties Analysis
The chemical properties of 2,4-Octanedione are pivotal for its reactivity and applications in synthesis. Investigations into the fragmentation behavior of 2,7-octanedione under chemical ionization conditions have shed light on the intricate mechanisms governing its decomposition, providing insights into its stability and reactivity (Mueller et al., 1989).
科学研究应用
与铁(III)形成络合物:Blanco, Romero, 和 Verdu (1993) 探讨了铁(III)与2,4-辛二酮的络合动力学和机理,突出了它在化学动力学和配位化学中的潜力 (Blanco, Romero, & Verdu, 1993)。
金属萃取中的螯合溶剂:Schweitzer 和 Willis (1966) 研究了2,4-辛二酮衍生物作为金属萃取中的螯合溶剂,表明了它在分析化学和溶剂萃取过程中的重要性 (Schweitzer & Willis, 1966)。
有机反应中的催化作用:Qian, Pei, 和 Widenhoefer (2005) 研究了2,4-辛二酮在钯催化的分子内烯烃烷基化中的作用,强调了它在合成有机化学中的重要性 (Qian, Pei, & Widenhoefer, 2005)。
分子结构研究:Quast 等人 (1982) 使用2,4-辛二酮衍生物来理解分子结构,展示了它在结构化学中的实用性 (Quast et al., 1982)。
风味和香料行业:Xi-min (2007) 描述了合成2,3-辛二酮,一种具有牛奶味的化合物,展示了它在风味和香料行业中的应用 (Xi-min, 2007)。
金属螯合物研究:Wenzel 等人 (1985) 探讨了2,4-辛二酮衍生物在金属螯合物中的应用,与无机和有机金属化学相关 (Wenzel, Williams, Haltiwanger, & Sievers, 1985)。
在超临界二氧化碳中的溶解度:Andersen 等人 (2001) 测量了2,4-辛二酮衍生物在超临界二氧化碳中的溶解度,对超临界流体应用和绿色化学很重要 (Andersen, Sievers, Lagalante, & Bruno, 2001)。
可再生聚合物和燃料:Wu 等人 (2016) 在可再生聚合物和生物燃料领域利用了2,4-辛二酮的衍生物,强调了它在可持续化学中的作用 (Wu, Mascal, Farmer, Pérocheau Arnaud, & Wong Chang, 2016)。
化学气相沉积:Lee, Kim, 和 Rhee (1999) 探讨了2,4-辛二酮在RuO2薄膜的化学气相沉积中的应用,对材料科学和薄膜技术很重要 (Lee, Kim, & Rhee, 1999)。
作用机制
Target of Action
It is known that this compound is used as a biochemical reagent in life science related research . It is also used as a solvent, catalyst, or coordinating agent in synthesis, separation, and catalytic reactions .
Mode of Action
It is known that γ-diketones, a group to which 2,4-octanedione belongs, can react with lysine residues in axonal proteins by schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .
Biochemical Pathways
It is known that the compound can be used as a biological material or organic compound for life science related research . In one study, it was found that 2,4-Octanedione could be produced from fermentable sugars by engineered Escherichia coli through key enzyme screening and cultivation condition regulation .
Pharmacokinetics
It is known that the compound has a molecular weight of 14220 and a formula of C8H14O2 .
Result of Action
It is known that the compound can be used as a biological material or organic compound for life science related research .
Action Environment
It is known that the compound has good solubility and stability, and is widely used in chemical experiments, organic synthesis, and industrial fields .
安全和危害
未来方向
属性
IUPAC Name |
octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYXGIIWJFZCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161491 | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Octanedione | |
CAS RN |
14090-87-0 | |
| Record name | 2,4-Octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Octanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-OCTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72DM9EH73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Octane-2,4-dione?
A1: Octane-2,4-dione has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.
Q2: What spectroscopic data is available for Octane-2,4-dione?
A2: Numerous studies utilize various spectroscopic techniques to characterize Octane-2,4-dione and its derivatives. These include:
- NMR Spectroscopy (1H and 13C): NMR is frequently used to determine the structure and stereochemistry of Octane-2,4-dione derivatives. [, , , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups, especially the characteristic carbonyl stretches of the diketone moiety. [, ]
- Mass Spectrometry (MS): MS techniques are employed for molecular weight determination and structural analysis of Octane-2,4-dione derivatives. []
Q3: What is known about the stability of Octane-2,4-dione under various conditions?
A3: The stability of Octane-2,4-dione can be influenced by factors such as temperature, pH, and the presence of other chemicals. Research on its use in polymer synthesis indicates it can withstand the conditions of polycondensation reactions and subsequent imidization processes. [, , ]
Q4: Does Octane-2,4-dione exhibit catalytic properties?
A4: While Octane-2,4-dione itself might not be a catalyst, its derivatives have been investigated in the context of palladium-catalyzed reactions. For example, palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, including Octane-2,4-dione derivatives, has been reported. [, ]
Q5: What applications utilize Octane-2,4-dione or its derivatives?
A5: Octane-2,4-dione derivatives find applications in various fields, including:
- Polymer Chemistry: They serve as monomers in the synthesis of alicyclic polyimides with desirable properties like solubility, thermal stability, and optical transparency. [, , , ]
- Medicinal Chemistry: Certain derivatives exhibit antibacterial activity and are explored as potential pharmaceutical agents. [, ]
- Organic Synthesis: They act as building blocks for the synthesis of complex molecules, including those with biological activity. [, , , , , ]
Q6: How do structural modifications of Octane-2,4-dione affect its activity or properties?
A6: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the Octane-2,4-dione scaffold influence its biological activity and physicochemical properties. Research highlights that:
- Substituents on the bicyclic ring system: Altering substituents on the bicyclic ring system significantly impacts antibacterial activity. [, ]
- Stereochemistry: The spatial arrangement of atoms within Octane-2,4-dione derivatives plays a vital role in their biological activity and physicochemical properties. [, , ]
Q7: Are there any computational studies on Octane-2,4-dione or its derivatives?
A7: Computational chemistry and modeling play a role in understanding the properties and behavior of Octane-2,4-dione derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

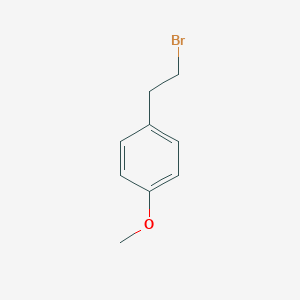

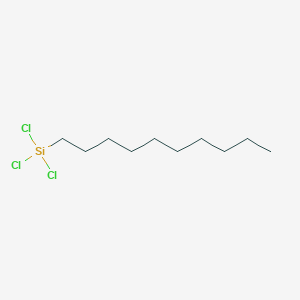
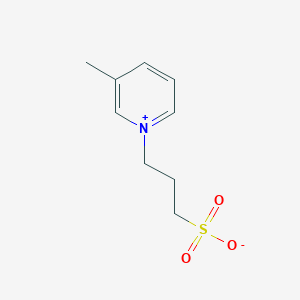
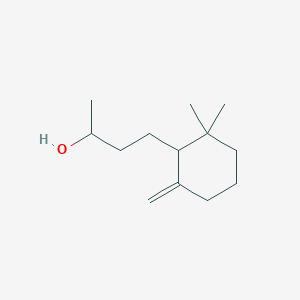
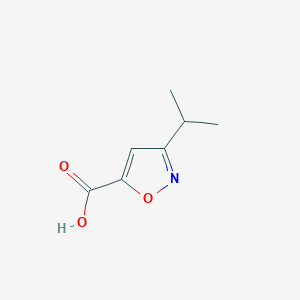
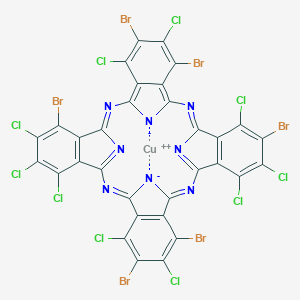
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
